3-(4-Fluoro-2-methylphenyl)butan-2-ol
Description
3-(4-Fluoro-2-methylphenyl)butan-2-ol is a fluorinated secondary alcohol with the molecular formula C₁₁H₁₅FO (molar mass: 182.24 g/mol). Its structure comprises a butan-2-ol backbone substituted at the 3rd carbon with a 4-fluoro-2-methylphenyl group.
Properties
Molecular Formula |
C11H15FO |
|---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
3-(4-fluoro-2-methylphenyl)butan-2-ol |
InChI |
InChI=1S/C11H15FO/c1-7-6-10(12)4-5-11(7)8(2)9(3)13/h4-6,8-9,13H,1-3H3 |
InChI Key |
HHCMPCVAGKJAHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methylphenyl)butan-2-ol typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methylphenyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or hydrocarbons.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluoro-2-methylphenyl)butan-2-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(4-Fluoro-2-methylphenyl)butan-2-ol with structurally or functionally related compounds, focusing on molecular properties, physical data, and applications.
Key Structural and Functional Comparisons:
Substituent Effects: The fluorine atom in this compound increases electronegativity and lipophilicity compared to non-fluorinated analogs like 4-Phenyl-3-buten-2-ol. Chlorine substitution in 2-(3-Chloro-4-fluorophenyl)butan-2-ol adds steric bulk and alters polarity, which may influence solubility and reactivity .
Boiling Point Trends :
- Smaller alcohols like 2-Methyl-3-buten-2-ol (86.13 g/mol, bp 98–99°C) exhibit lower boiling points due to reduced molecular weight and branching. In contrast, bulkier analogs (e.g., Voriconazole intermediate, 363.72 g/mol) likely have higher boiling points, though data is unavailable .
Applications :
- Fragrance Industry : 4-Phenyl-3-buten-2-ol is regulated by IFRA due to sensitization risks, highlighting the importance of safety assessments for structurally similar alcohols .
- Pharmaceuticals : Fluorinated and chlorinated derivatives (e.g., Voriconazole intermediate) demonstrate the role of halogenation in enhancing bioactivity .
Reactivity :
- Secondary alcohols like this compound are less prone to oxidation than primary alcohols (e.g., 3-Methyl-2-phenylbutan-1-ol) but may undergo esterification or etherification reactions .
Biological Activity
3-(4-Fluoro-2-methylphenyl)butan-2-ol, a compound with significant structural characteristics, has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a fluoro group and a methyl group on the phenyl ring influences its pharmacological properties, making it a candidate for further research in drug development and therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 182.23 g/mol. This compound features a butanol moiety linked to a substituted phenyl group, which plays a crucial role in its biological interactions and activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in anticancer applications. The structure-activity relationship (SAR) studies suggest that the introduction of electron-withdrawing groups (EWGs) can enhance cytotoxic effects against specific cancer cell lines.
Table 1: Biological Activity Comparison
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis |
| Doxorubicin | MCF-7 | 0.5 | DNA intercalation |
| Prodigiosin | MCF-7 | 1.93 | Induces apoptosis |
| Tamoxifen | MCF-7 | 10.38 | ER modulation |
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In studies involving human breast adenocarcinoma (MCF-7), this compound showed promising cytotoxic activity, with IC50 values indicating effective induction of apoptosis. Flow cytometry assays demonstrated that this compound can trigger cell death mechanisms similar to those observed with established chemotherapeutics like doxorubicin.
- Mechanistic Insights : Research has shown that the compound interacts with cellular pathways involved in apoptosis. For instance, it was found to increase the expression of pro-apoptotic factors such as p53 and caspase-3 cleavage in treated cells, suggesting its potential as an anticancer agent.
Interaction Studies
Investigating the interactions between this compound and various biological targets is essential for understanding its pharmacological profile. Preliminary data indicate that this compound may interact with G protein-coupled receptors (GPCRs) and other critical enzymes, which could influence its therapeutic efficacy.
Table 2: Interaction Profile
| Target | Activity Type | Effect |
|---|---|---|
| α2A-Adrenergic receptor | Agonist | Increased cAMP levels |
| Cannabinoid receptor CB1 | Agonist | Modulates neurotransmitter release |
| Cyclooxygenase (COX)-1 | Inhibitor | Reduces inflammatory response |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
